molecular formula C8H8BrFO B1381993 3-Bromo-2-fluoro-5-methylbenzyl alcohol CAS No. 307975-05-9

3-Bromo-2-fluoro-5-methylbenzyl alcohol

Cat. No. B1381993
M. Wt: 219.05 g/mol
InChI Key: ABZHOJSLEZVRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-5-methylbenzyl alcohol (3-BFMA) is a chemical compound that has a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and has a boiling point of 127°C. 3-BFMA is a useful reagent in organic synthesis and has been used in a variety of research fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

Carbonyl Addition Reactions

The compound, 3-Bromo-2-fluoro-5-methylbenzyl alcohol, has been utilized in the generation and carbonyl addition reactions of dibromofluoromethyllithium derived from tribromofluoromethane. This process is applied in the stereoselective synthesis of fluoro olefins and 2-bromo-2-fluoro-1,3-alkanediols, highlighting its role in the formation of complex fluorinated structures (Shimizu et al., 1998).

Chiral Stationary Phases in HPLC

In high-performance liquid chromatography (HPLC), derivatives of 3-Bromo-2-fluoro-5-methylbenzyl alcohol, specifically 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates, are employed as chiral stationary phases. These compounds demonstrate significant chiral recognition abilities, indicating their importance in enantioselective separations (Chankvetadze et al., 1997).

Selective Cytotoxicity in Cancer Research

Research on compounds derived from 3-Bromo-2-fluoro-5-methylbenzyl alcohol, such as dibenzyl bromophenols, has revealed their selective cytotoxicity against several human cancer cell lines. This discovery highlights its potential in developing novel anticancer agents (Xiuli Xu et al., 2004).

Synthesis of Fluorinated Compounds

The compound is also significant in the facile synthesis of fluorinated compounds, such as 2-bromo-3-fluorobenzonitrile. The halodeboronation of aryl boronic acids, involving this compound, exemplifies its utility in organic synthesis and fluorination reactions (Szumigala et al., 2004).

Synthesis of HIV-1 Integrase Inhibitors

In the context of antiviral drug development, particularly for HIV-1, derivatives of 3-Bromo-2-fluoro-5-methylbenzyl alcohol have been used as intermediates in synthesizing 7-benzylnaphthyridinones, which are key components of HIV-1 integrase inhibitors (Boros et al., 2007).

properties

IUPAC Name

(3-bromo-2-fluoro-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZHOJSLEZVRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-5-methylbenzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-fluoro-5-methylbenzyl alcohol
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-fluoro-5-methylbenzyl alcohol
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-fluoro-5-methylbenzyl alcohol
Reactant of Route 4
3-Bromo-2-fluoro-5-methylbenzyl alcohol
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-fluoro-5-methylbenzyl alcohol
Reactant of Route 6
Reactant of Route 6
3-Bromo-2-fluoro-5-methylbenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.